N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide -

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Catalog Number: EVT-3590053
CAS Number:
Molecular Formula: C21H15N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

    Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently under investigation in phase III clinical trials for the treatment of primary insomnia. It was developed from an initial HTS-derived diazepane orexin receptor antagonist that showed poor oral pharmacokinetics. [] Structural modifications, including a 7-methyl substitution on the diazepane core and replacement of a fluoroquinazoline ring with a chlorobenzoxazole, led to improved pharmacokinetics, reduced metabolic bioactivation, and good in vivo efficacy. []

    Relevance: MK-4305 shares structural similarities with N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, notably the presence of a substituted 1,3-benzoxazole moiety. This shared feature suggests potential similarities in their physicochemical properties and biological activities. Both compounds belong to the broader class of heterocyclic compounds known for their diverse pharmacological profiles. [] (https://www.semanticscholar.org/paper/4db4895d06b143db4839a03398913b0140c75d64)

2-(N –Substituted Hydrazino)-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide

    Compound Description: This series of compounds was synthesized and tested for antimicrobial and anti-inflammatory activities. While they displayed statistically significant anti-inflammatory effects by reducing paw volume after 3 hours, none showed antimicrobial activity at the tested concentration of 1000 μg/well. []

    Relevance: These compounds share a core structure with N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, specifically the N-[4-(5-methyl benzoxazol-2-yl)-phenyl]acetamide moiety. This structural similarity indicates a potential for similar biological activities, although further research is needed to explore this possibility. [] (https://www.semanticscholar.org/paper/c1a861839187007c8f23f32f29d554b40f601f10)

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

    Compound Description: AC220 is a potent, selective, and orally bioavailable FMS-like tyrosine kinase-3 (FLT3) inhibitor currently in phase II clinical trials. It was developed to overcome the limitations of earlier FLT3 inhibitors, exhibiting enhanced potency, selectivity, oral pharmacokinetic properties, and a favorable safety profile in preclinical studies. []

    Relevance: While structurally distinct from N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, AC220's development highlights the ongoing research into benzofused heterocycles for therapeutic applications. The presence of a benzothiazole moiety in AC220 and a benzoxazole moiety in the target compound emphasizes the importance of these structural motifs in medicinal chemistry, potentially influencing binding affinity and target selectivity. [] (https://www.semanticscholar.org/paper/c425058adda50aa0d5a3f0b7b6620fcf799571f3)

Properties

Product Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H15N3O4/c1-13-5-10-19-18(11-13)23-21(28-19)14-6-8-16(9-7-14)22-20(25)15-3-2-4-17(12-15)24(26)27/h2-12H,1H3,(H,22,25)

InChI Key

IQZCFSUADVABDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.